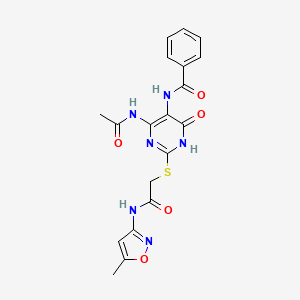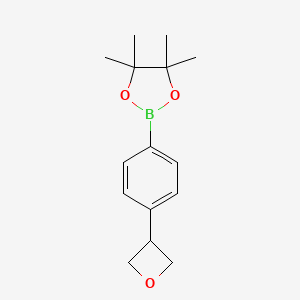
4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane, also known as OTBD, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. OTBD is a versatile molecule that has been used in a variety of applications, including catalysis, organic synthesis, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane, also known as (4-(Oxetan-3-yl)phenyl)boronic acid pinacol ester:
Organic Synthesis and Catalysis
This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The boronic acid pinacol ester group is a key intermediate in forming carbon-carbon bonds, which is essential for creating complex organic molecules. Its stability and reactivity make it a valuable reagent in synthesizing pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of boron-containing drugs . Boronic acids and their derivatives have shown promise in treating various diseases, including cancer and bacterial infections. The unique properties of boronic acid pinacol esters, such as their ability to form reversible covalent bonds with biological molecules, make them suitable for designing enzyme inhibitors and other therapeutic agents .
Material Science
This compound is also significant in material science, particularly in the creation of polymers and advanced materials . Its incorporation into polymer backbones can enhance the material’s properties, such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in electronics, coatings, and structural components .
Chemical Biology
In chemical biology, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is used as a tool for bioconjugation and labeling . The boronic acid group can form stable complexes with diols and other biomolecules, enabling the tagging and tracking of proteins, nucleic acids, and other biological entities. This application is crucial for studying biological processes and developing diagnostic tools .
Boron Neutron Capture Therapy (BNCT)
This compound has potential applications in Boron Neutron Capture Therapy (BNCT) , a targeted cancer treatment. The boron atoms in the compound can capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue. Research is ongoing to optimize boron delivery agents for effective BNCT .
Environmental Chemistry
In environmental chemistry, this compound is used for the detection and removal of pollutants . The boronic acid group can interact with various environmental contaminants, such as heavy metals and organic pollutants, facilitating their detection and removal from water and soil. This application is vital for environmental monitoring and remediation efforts .
Analytical Chemistry
In analytical chemistry, (4-(Oxetan-3-yl)phenyl)boronic acid pinacol ester is employed in the development of sensors and assays . Its ability to bind selectively to specific analytes makes it useful for creating sensitive and specific detection methods for various substances, including glucose, nucleotides, and other small molecules. These sensors are essential for medical diagnostics, environmental monitoring, and industrial process control .
Pharmaceutical Development
This compound is also crucial in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its role in forming complex molecular structures allows for the creation of novel drugs with improved efficacy and safety profiles. The versatility of boronic acid pinacol esters in medicinal chemistry makes them indispensable in drug discovery and development .
SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXIN-2-YL)PHENYL)-3-METHYL-BUTANAMIDE
Wirkmechanismus
Target of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
The compound interacts with its targets through carbon-carbon coupling and carbon heterocoupling reactions . It is part of the boronic acid pinacol ester compounds that are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Pharmacokinetics
It is known that the compound is a white to yellow solid and should be stored at low temperatures .
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane include temperature, as the compound should be stored at low temperatures .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFBLLBDRGYLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2599679.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2599680.png)

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2599683.png)
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)
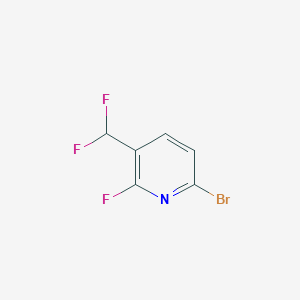
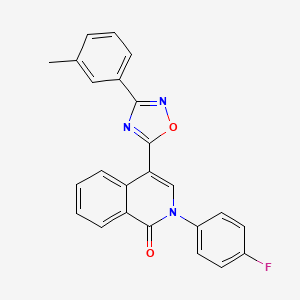
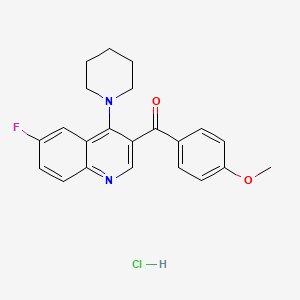
![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)
![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
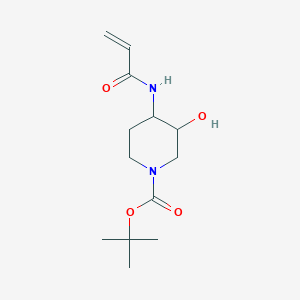
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)
